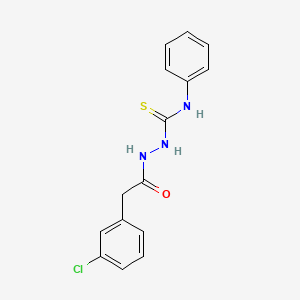

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenyl group, an acetyl group, and a phenylthiosemicarbazide moiety, making it a subject of interest for various chemical and biological studies.

Métodos De Preparación

The synthesis of 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, allowing for the modification of its properties to enhance biological activity.

Biology

- Antimicrobial Activity : Research indicates that thiosemicarbazides exhibit significant antibacterial properties. Studies have shown that 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide demonstrates effectiveness against various bacterial strains, including Gram-positive bacteria .

- Antioxidant Properties : Compounds derived from thiosemicarbazides have been tested for their antioxidant capabilities, showing potential in scavenging free radicals and protecting against oxidative stress .

Medicine

- Potential Therapeutic Agent : Ongoing research is exploring the compound’s potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities. Its mechanism of action involves binding to specific molecular targets, potentially inhibiting microbial growth or inducing apoptosis in cancer cells.

- Anticancer Activity : Preliminary studies suggest that derivatives of thiosemicarbazides may exhibit anticancer properties, warranting further investigation into their efficacy against different cancer cell lines .

Industry

- Pharmaceutical Development : The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials with enhanced properties.

- Material Science : Its unique chemical structure allows for applications in developing new materials with specific functional characteristics.

Case Studies

- Antibacterial Efficacy Study : In a study assessing the antibacterial activity of various thiosemicarbazides, this compound demonstrated notable effectiveness against Staphylococcus species, showing minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant potential of thiosemicarbazides using DPPH assays, revealing that compounds similar to this compound exhibited superior radical scavenging abilities compared to standard antioxidants like gallic acid .

Mecanismo De Acción

The mechanism of action of 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide can be compared with other similar compounds, such as:

1-(2-(4-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.

1-(2-(3-Bromophenyl)acetyl)-4-phenylthiosemicarbazide: Bromine substitution instead of chlorine, which can affect the compound’s chemical properties and interactions.

1-(2-(3-Chlorophenyl)acetyl)-4-methylthiosemicarbazide: Methyl substitution on the thiosemicarbazide moiety, influencing its solubility and reactivity

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide is a thiosemicarbazide derivative that has garnered interest due to its potential biological activities. Thiosemicarbazides are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16ClN3OS

Antimicrobial Activity

Research has indicated that thiosemicarbazides exhibit significant antibacterial properties. The compound this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparison to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 | 1000 |

| Bacillus cereus | 15.63 | 1000 |

| Escherichia coli | >1000 | >1000 |

The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus spp., while showing limited efficacy against Gram-negative strains, which aligns with findings that halogenated compounds often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .

Antioxidant Activity

Antioxidant assays, such as the DPPH and FRAP tests, have been employed to assess the radical scavenging ability of the compound. Preliminary results suggest that it possesses moderate antioxidant activity, which could contribute to its overall therapeutic potential.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 10.5 |

| FRAP | 3054 |

These results indicate that the compound may effectively scavenge free radicals, thus providing protective effects against oxidative stress .

Anticancer Activity

Thiosemicarbazides have been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of mitochondrial pathways and the induction of cell cycle arrest.

In an experiment involving K562 leukemia cells, the compound exhibited a bell-shaped dose-response curve indicating effective apoptosis induction at lower concentrations but a shift towards necrosis at higher doses.

Case Studies

Several studies have focused on the synthesis and evaluation of thiosemicarbazide derivatives:

- Antibacterial Efficacy : A study synthesized various thiosemicarbazides and evaluated their antibacterial activity against standard strains, demonstrating that compounds with chlorinated phenyl groups showed enhanced efficacy compared to non-halogenated analogs .

- Antioxidant Properties : Another research project highlighted the antioxidant capacities of thiosemicarbazides, with specific derivatives showing superior radical scavenging abilities compared to known antioxidants like gallic acid .

- Anticancer Potential : A comparative study assessed several thiosemicarbazone derivatives for their cytotoxic effects on cancer cells, revealing promising results for those containing phenyl substituents similar to this compound .

Propiedades

IUPAC Name |

1-[[2-(3-chlorophenyl)acetyl]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3OS/c16-12-6-4-5-11(9-12)10-14(20)18-19-15(21)17-13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJFNSRZLKMABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.